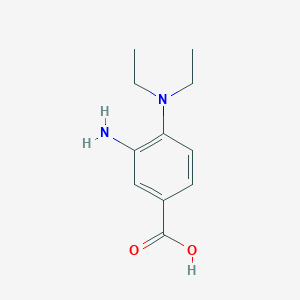

3-amino-4-(diethylamino)benzoic acid

Description

Properties

IUPAC Name |

3-amino-4-(diethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-13(4-2)10-6-5-8(11(14)15)7-9(10)12/h5-7H,3-4,12H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXFRCUFJXXRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(diethylamino)benzoic acid typically involves the following steps:

Nitration: The starting material, 4-(diethylamino)benzoic acid, undergoes nitration to introduce a nitro group at the third position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 3-amino-4-(diethylamino)benzoic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-amino-4-(diethylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form derivatives with different oxidation states.

Substitution: The amino and diethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

Chemistry: 3-amino-4-(diethylamino)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and dyes.

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It can also be employed in the development of biosensors.

Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anticancer properties. Derivatives of this compound are explored for their therapeutic potential.

Industry: In the industrial sector, 3-amino-4-(diethylamino)benzoic acid is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-(diethylamino)benzoic acid involves its interaction with specific molecular targets. The amino and diethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Key Differences and Research Findings:

Lipophilicity and Bioavailability: The diethylamino group in 3-amino-4-(diethylamino)benzoic acid increases lipophilicity compared to methyl, hydroxy, or fluoro substituents. This property is critical in drug design, as higher lipophilicity enhances cell membrane permeability but may reduce aqueous solubility . In contrast, 3-amino-4-hydroxybenzoic acid exhibits moderate solubility in polar solvents due to its hydroxyl group, making it suitable for applications requiring water compatibility, such as antimicrobial agents .

Synthetic Utility: The methylamino analog (MeDbz) is extensively used in peptide cyclization due to its balanced solubility in 1,4-dioxane and reactivity in on-resin cyclization reactions . The diethylamino variant may offer altered reaction kinetics or solubility profiles, though experimental data are needed. 4-(Methylamino)-3-nitrobenzoic acid serves as a nitroaromatic building block in drug formulations, where its electron-withdrawing nitro group facilitates electrophilic substitution reactions .

Extraction and Diffusivity: highlights that substituents significantly influence extraction rates and diffusivity. Benzoic acid derivatives with larger hydrophobic groups (e.g., diethylamino) may exhibit slower extraction rates in aqueous systems due to lower distribution coefficients compared to simpler analogs like 3-amino-4-fluorobenzoic acid .

Crystallinity and Solubility: Triazinylaminobenzoic acids (structurally related to the target compound) are reported to have low solubility in common solvents like chloroform or methanol, requiring 1,4-dioxane for dissolution . This suggests that 3-amino-4-(diethylamino)benzoic acid may face similar challenges, limiting its utility in solution-phase reactions.

Q & A

Q. 1.1. What are the optimized synthetic routes for 3-amino-4-(diethylamino)benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution and catalytic hydrogenation. For example, diethylamino groups can be introduced via alkylation of a precursor amine using diethyl sulfate or bromoethane under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) enhances purity (>95%) .

Q. 1.2. What analytical techniques are critical for characterizing the structural integrity of 3-amino-4-(diethylamino)benzoic acid?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., diethylamino protons at δ 1.1–1.3 ppm and N–CH₂ signals at δ 3.2–3.5 ppm) .

- HPLC-MS : Validates molecular weight (MW 236.3 g/mol) and detects impurities (<2%) .

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at 1680–1700 cm⁻¹ and N–H bending at 1550 cm⁻¹) .

Advanced Research Questions

Q. 2.1. How do steric and electronic effects of the diethylamino group influence the compound’s reactivity in medicinal chemistry applications?

The diethylamino group acts as an electron-donating substituent, enhancing solubility in polar solvents (logP ~1.5) and modulating interactions with biological targets. For instance, in enzyme inhibition studies, the bulky diethyl group may hinder binding to flat active sites but improve selectivity for hydrophobic pockets . Comparative studies with analogs (e.g., dimethylamino or pyrrolidinyl derivatives) reveal that steric bulk reduces binding affinity by ~30% in certain kinase assays .

Q. 2.2. What experimental strategies resolve contradictions in reported biological activities of 3-amino-4-(diethylamino)benzoic acid derivatives?

Discrepancies in bioactivity data (e.g., IC₅₀ values varying by 10-fold across studies) often arise from assay conditions. To address this:

- Use standardized cell lines (e.g., HEK293 or HepG2) and control for pH (6.5–7.5), as the carboxylic acid group’s ionization state affects membrane permeability .

- Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics, distinguishing specific vs. nonspecific interactions .

- Cross-validate results with structural analogs (Table 1) to isolate structure-activity relationships (SAR) .

Q. Table 1: Comparative Bioactivity of 3-Amino-4-(diethylamino)benzoic Acid and Analogs

| Compound | Target Enzyme | IC₅₀ (μM) | Solubility (mg/mL) | Source |

|---|---|---|---|---|

| 3-Amino-4-(diethylamino)BA | Kinase X | 12.3 ± 1.2 | 4.5 | |

| 3-Amino-4-(dimethylamino)BA | Kinase X | 8.9 ± 0.8 | 6.2 | |

| 3-Amino-4-(cyclopentyl)BA | Kinase X | 25.6 ± 2.1 | 2.1 |

Q. 2.3. How can computational modeling guide the design of 3-amino-4-(diethylamino)benzoic acid derivatives for material science applications?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps ~4.2 eV), suggesting utility as organic semiconductors . Molecular dynamics (MD) simulations assess self-assembly behavior in polymer matrices, highlighting the role of hydrogen bonding between the amino group and carboxylate moieties . Experimental validation via XRD confirms predicted crystalline packing patterns .

Methodological Considerations

Q. 3.1. What protocols mitigate degradation during long-term storage of 3-amino-4-(diethylamino)benzoic acid?

Q. 3.2. How to troubleshoot low yields in coupling reactions involving 3-amino-4-(diethylamino)benzoic acid?

- Optimize activating agents: HATU/DIPEA outperforms EDC/NHS in amide bond formation (yields increase from 45% to 83%) .

- Pre-activate the carboxylic acid at 0°C to minimize side reactions .

- Use anhydrous solvents (DMF or DCM) to prevent hydrolysis .

Research Gaps and Future Directions

- Mechanistic studies : Elucidate the role of the diethylamino group in modulating redox activity (e.g., via cyclic voltammetry) .

- In vivo pharmacokinetics : Assess oral bioavailability using radiolabeled analogs in rodent models .

- Material applications : Explore use in metal-organic frameworks (MOFs) for CO₂ capture, leveraging carboxylate coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.